![molecular formula C29H38FN3O4 B3973507 1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate, commonly known as FPPO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mechanism of Action
The mechanism of action of FPPO is not fully understood, but it is believed to act as a selective serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT1A, 5-HT2A, and D2 dopamine receptors with high affinity, which may contribute to its pharmacological effects. FPPO has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its ability to modulate serotonin and dopamine signaling.
Biochemical and Physiological Effects
FPPO has been shown to have a variety of biochemical and physiological effects in animal models. In one study, FPPO was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain involved in learning and memory. BDNF is a protein that plays a key role in the growth and survival of neurons, and its upregulation has been associated with improved cognitive function and mood. FPPO has also been shown to decrease the levels of the stress hormone corticosterone in animal models, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of FPPO is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the effects of these receptors on behavior and cognition. Another advantage is its well-established synthesis method, which allows for the production of large quantities of the compound. However, one limitation of FPPO is its relatively low potency compared to other serotonin and dopamine receptor antagonists, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on FPPO. One area of interest is the development of new drugs based on the FPPO scaffold with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying FPPO's effects on behavior and cognition. Additionally, further studies are needed to determine the safety and efficacy of FPPO as a therapeutic agent for neurological disorders.
Scientific Research Applications
FPPO has been widely used in scientific research due to its potential applications in various fields. In pharmacology, FPPO has been studied for its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, FPPO has been used to study the effects of serotonin and dopamine receptors on behavior and cognition. In medicinal chemistry, FPPO has been used as a scaffold for the development of new drugs with improved pharmacological properties.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36FN3.C2H2O4/c28-26-8-4-5-9-27(26)31-20-18-30(19-21-31)25-14-16-29(17-15-25)24-12-10-23(11-13-24)22-6-2-1-3-7-22;3-1(4)2(5)6/h1-9,23-25H,10-21H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWXLMJMKMNRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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